molecular formula C16H17N5O3 B12137212 [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide

[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino [1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide

Cat. No.: B12137212
M. Wt: 327.34 g/mol
InChI Key: DUDWJZFNEXGVHW-UHFFFAOYSA-N
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Description

[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide is a complex heterocyclic compound This compound is notable for its unique structure, which includes multiple fused rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction conditions often involve nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as advanced polymers or catalysts.

Mechanism of Action

The mechanism of action for [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with fused ring structures, such as imidazoles and pyrimidines .

Uniqueness

What sets [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide apart is its specific arrangement of functional groups and fused rings, which confer unique chemical and biological properties.

This detailed article provides a comprehensive overview of [1-(2-hydroxyethyl)-2-imino-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)]-N-methylcarboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

7-(2-hydroxyethyl)-6-imino-N,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C16H17N5O3/c1-9-4-3-5-21-13(9)19-14-11(16(21)24)8-10(15(23)18-2)12(17)20(14)6-7-22/h3-5,8,17,22H,6-7H2,1-2H3,(H,18,23)

InChI Key

DUDWJZFNEXGVHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCO)C(=O)NC

Origin of Product

United States

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